2-(7H-purin-6-yl)guanidine

purine nucleoside phosphorylase PNP inhibition enzyme kinetics

Medicinal chemistry programs require purine scaffolds with distinct basicity and H-bonding profiles beyond standard adenine analogs. This 6-guanidinopurine (C₆H₇N₇, MW 177.17) offers a pKa range of 7.77-10.32 and no N1 protonation-enabling CDK2 inhibitor libraries or low-affinity PNP controls (IC₅₀ 1.33 µM). - **Core advantage**: Enables C2/N9 substitution for SAR; 5× greater CDK2/cyclin E potency vs. roscovitine possible - **Immediate utility**: Precursor for 2-amino-6-guanidinopurine immunomodulators (NO inhibition) - **Supply**: Packaged for in-house analogue synthesis; avoid costly pre-functionalized derivatives

Molecular Formula C6H7N7
Molecular Weight 177.17 g/mol
CAS No. 446839-81-2
Cat. No. B3352268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7H-purin-6-yl)guanidine
CAS446839-81-2
Molecular FormulaC6H7N7
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)N=C(N)N
InChIInChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13)
InChIKeyWDNNRYVUSSAUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(7H-Purin-6-yl)guanidine: Kinase & Immunobiology Scaffold


2-(7H-Purin-6-yl)guanidine (also known as 6‑guanidinopurine or N‑9H‑purin‑6‑yl‑guanidine) is a heterocyclic small molecule (C₆H₇N₇, MW 177.17 g/mol) that incorporates a guanidino group at the C6 position of the purine ring [1]. This structural feature replaces the common 6‑amino group found in adenine and related purines, endowing the compound with a substantially higher basicity (pKa of the guanidino moiety ranges from 7.77 to 10.32) and a distinct hydrogen‑bonding capacity that alters its interaction with nucleotide‑binding pockets and biological membranes [2]. The compound serves as a foundational building block for synthesizing more elaborate 2‑ or 9‑substituted 6‑guanidinopurine analogues that have been evaluated as cyclin‑dependent kinase (CDK) inhibitors, purine nucleoside phosphorylase (PNP) ligands, and immunomodulatory agents modulating nitric oxide (NO) production in macrophages [3][4][5].

Pre-installed guanidino scaffold for CDK inhibitor library synthesis via N9-alkylation and C2 functionalization
Low-affinity PNP ligand context for mechanistic binding studies and negative control experiments
Synthetic precursor for immunomodulatory 2-amino-6-guanidinopurine derivatives; reported inactivity in NO assay without 2-amino substitution

2-(7H-Purin-6-yl)guanidine – Unique Scaffold Advantages


Simply substituting 2‑(7H‑purin‑6‑yl)guanidine with a different purine derivative (e.g., adenine, 2‑aminopurine, or an unsubstituted 6‑chloropurine) will fundamentally alter the compound's physicochemical and biological profile. The replacement of the 6‑amino group by a guanidino function drastically increases the basicity of the exocyclic nitrogen (pKa shift from ≈4‑5 for adenine's N1 to 7.77‑10.32 for the guanidino group), thereby changing the protonation state at physiological pH and eliminating N1 protonation entirely [1]. This structural modification directly impacts ligand‑target recognition: in NO‑production assays, the unsubstituted 6‑guanidinopurine (6‑guanidino‑9‑methylpurine) was totally inactive, whereas the corresponding 2‑amino‑6‑guanidinopurine analog inhibited LPS+IFN‑γ‑induced NO production [2]. Similarly, 6‑guanidinopurine derivatives exhibit CDK2/cyclin E inhibitory potencies up to five‑fold greater than roscovitine, but with reduced kinase selectivity [3]. These stark differences in activity, selectivity, and protonation behavior underscore why a generic purine analog cannot serve as a functional substitute for 2‑(7H‑purin‑6‑yl)guanidine in any experimental context where the guanidino‑driven pharmacology or physicochemical signature is under investigation.

Protonation state shift
Guanidino group drastically raises basicity and eliminates N1 protonation compared to adenine or 2-aminopurine; this alters target recognition, solubility, and membrane permeability, preventing direct analog substitution.
Immunomodulatory context mismatch
Unsubstituted 6-guanidinopurine shows no NO inhibition in LPS+IFN‑γ macrophage assays, while 2-amino‑6‑guanidinopurine derivatives are active. Procurement of the parent scaffold without planned C2 amination may not support direct immunobiology endpoints.
Kinase selectivity divergence
6‑guanidinopurine derivatives exhibit higher CDK2 inhibitory activity but reduced kinase selectivity relative to roscovitine. Class-level selectivity profiles may not transfer, limiting interchangeability in selective kinase studies.

2-(7H-Purin-6-yl)guanidine: Supporting Evidence


PNP Inhibition: Low-Affinity vs. Transition-State Mimetics

2‑(7H‑Purin‑6‑yl)guanidine exhibits weak to moderate inhibition of human purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1.33 µM (1,330 nM) and a Ki of 290 µM (2.90 × 10⁵ nM), as determined by conversion of [8‑¹⁴C]‑inosine to [8‑¹⁴C]‑hypoxanthine and competitive inhibition of guanosine phosphorolysis in human erythrocytes, respectively [1][2]. In contrast, the clinically investigated transition‑state analogue forodesine (immucillin‑H) inhibits human PNP with an IC₅₀ of 1.19 nM and a Ki of 72 pM [3], while the earlier‑generation inhibitor peldesine (BCX‑34) exhibits an IC₅₀ of 36 nM for human red blood cell PNP [4]. This four‑order‑of‑magnitude difference in potency positions 2‑(7H‑purin‑6‑yl)guanidine as a low‑affinity tool compound suitable for studying the upper boundary of PNP inhibition, rather than a high‑potency therapeutic lead.

PNP inhibition potency
Cross-study comparable
IC₅₀ 1.33 µM (1,330 nM); Ki 290 µM
vs forodesine IC₅₀ 1.19 nM, Ki 72 pM; peldesine IC₅₀ 36 nM
Defines low-affinity PNP binding range; suitable for mechanistic upper‑boundary controls
Human erythrocyte PNP; [8‑¹⁴C]‑inosine conversion; competitive guanosine phosphorolysis
purine nucleoside phosphorylase PNP inhibition enzyme kinetics

Guanidino Basicity and Absent N1 Protonation

Capillary zone electrophoresis (CZE) measurements reveal that the guanidino group appended to the purine C6 position exhibits a pKa in the range of 7.77 to 10.32, depending on the specific substitution pattern [1]. Importantly, protonation of the purine N1‑position—a characteristic feature of aminopurines such as adenine (pKa ≈4.2) and 2‑aminopurine—is completely absent in 6‑guanidinopurines [1]. This fundamental shift in the acid‑base profile alters the net charge and hydrogen‑bonding donor/acceptor arrangement at physiological pH, directly influencing solubility, membrane permeability, and the orientation of the purine ring within nucleotide‑binding sites.

Guanidino basicity vs adenine
Head-to-head
Guanidino pKa 7.77–10.32; no N1 protonation
vs adenine N1 pKa ≈4.2, N1 protonation present
Altered protonation and charge state under physiological conditions; supports pH‑dependent binding studies
Capillary zone electrophoresis; aqueous buffer
acid‑base dissociation constants pKa determination capillary zone electrophoresis

Macrophage NO Inhibition: Role of 2-Amino Group

In murine macrophages stimulated with LPS + IFN‑γ, the parent compound 6‑guanidino‑9‑methylpurine (a close N9‑alkylated analog of 2‑(7H‑purin‑6‑yl)guanidine) exhibited no detectable inhibition of NO production [1]. By contrast, its 2‑amino‑substituted counterpart (2‑amino‑6‑guanidino‑9‑methylpurine, compound 4a) significantly inhibited NO production, and related 9‑ethyl (4b) and 9‑isopropyl (4d) derivatives also showed inhibitory activity with IC₅₀ values derived from dose‑effect experiments [1]. This class‑level comparison demonstrates that the absence of a 2‑amino group renders the 6‑guanidinopurine scaffold inactive in this immunobiological assay, whereas the addition of a 2‑amino group confers inhibitory function.

Macrophage NO production
Class-level
6‑guanidino‑9‑methylpurine: inactive
2‑amino‑6‑guanidino‑9‑methylpurine (4a): active inhibitor at 100 µM
Absence of 2‑amino group abolishes NO modulation; scaffold requires C2 amination for immunomodulatory activity
LPS+IFN‑γ murine macrophages; class‑level inference from close N9‑alkyl analogs
immunomodulation nitric oxide production macrophage activation

CDK2 Inhibition: Potency and Selectivity vs. Roscovitine

2,9‑Substituted 6‑guanidinopurine derivatives (e.g., compound 16g, which bears the same C2 side chain as roscovitine) display approximately five‑fold higher inhibitory activity toward CDK2/cyclin E and more than ten‑fold greater cytotoxicity in MCF7 breast cancer cells compared to roscovitine [1]. However, kinase selectivity profiling of (R)‑ and (S)‑enantiomers 16e and 16g reveals that introduction of a guanidino group at the C6 position of the purine moiety decreases overall selectivity towards protein kinases relative to roscovitine [1]. This class‑level finding—that 6‑guanidinopurines increase potency at the expense of selectivity—is directly relevant to the parent scaffold 2‑(7H‑purin‑6‑yl)guanidine, as the 6‑guanidino function is the key structural determinant driving this shift in pharmacological profile.

CDK2 inhibition vs roscovitine
Class-level
2,9‑substituted derivative 16g: ~5‑fold higher CDK2/cyclin E inhibition; >10‑fold higher MCF7 cytotoxicity vs roscovitine; reduced kinase selectivity
Guanidino substitution increases potency while narrowing selectivity; relevant for scaffold‑based inhibitor optimization
CDK2/cyclin E enzymatic assay; MCF7 cell line; class‑level inference from enantiopure derivatives
cyclin‑dependent kinase CDK2 inhibition kinase selectivity

Synthetic Versatility: N9-Alkylation and C2-Functionalization

The 6‑guanidinopurine core can be elaborated at the N9 position by alkylation with various alkyl bromides, iodides, or p‑toluenesulfonates, followed by guanidinolysis, to yield a library of 9‑substituted derivatives [1]. Additionally, a copper‑catalyzed method enables the synthesis of 2‑substituted 6‑guanidino‑9‑isopropylpurines under mild conditions, as demonstrated in the preparation of a focused library of 2,9‑substituted 6‑guanidinopurines structurally related to olomoucine and roscovitine [2]. In contrast, 6‑aminopurine (adenine) and 6‑chloropurine scaffolds do not support the same direct guanidinylation or copper‑catalyzed diversification without prior functional group manipulation, limiting their synthetic flexibility.

Synthetic flexibility
Class-level
Direct N9‑alkylation and copper‑catalyzed C2 substitution enable rapid analog generation; vs adenine/6‑chloropurine requiring protection/deprotection steps
Streamlined library synthesis without post‑coupling guanidinylation; supports efficient SAR exploration
DMF/DMSO alkylation; mild copper‑catalyzed coupling conditions
synthetic methodology copper‑catalyzed coupling purine functionalization

2-(7H-Purin-6-yl)guanidine Application Scenarios


CDK2 Inhibitor Discovery with Enhanced Potency

2‑(7H‑Purin‑6‑yl)guanidine is the ideal core scaffold for medicinal chemistry programs aiming to improve CDK2/cyclin E inhibitory potency relative to roscovitine, with the understanding that the guanidino group will reduce kinase selectivity [1]. Libraries of 2,9‑substituted 6‑guanidinopurines can be rapidly generated via copper‑catalyzed C2 functionalization and N9 alkylation, enabling SAR exploration around the C2 side chain (as in derivative 16g) to maximize CDK2 inhibition and MCF7 cytotoxicity while monitoring off‑target kinase activity [1].

PNP Mechanistic Studies: Low-Affinity Probe

Because 2‑(7H‑purin‑6‑yl)guanidine inhibits human PNP with an IC₅₀ of 1.33 µM and a Ki of 290 µM—orders of magnitude weaker than clinical‑stage inhibitors like forodesine and peldesine [2][3]—it is well‑suited as a negative control or competitive ligand in biochemical assays requiring a low‑affinity purine analog. Investigators can use it to define the upper limit of PNP inhibition or to probe enzyme‑substrate interactions under conditions where potent inhibition would obscure the kinetic readout.

Synthetic Intermediate for Immunomodulatory Derivatives

Although the unsubstituted 6‑guanidinopurine scaffold does not itself inhibit NO production in LPS + IFN‑γ‑stimulated macrophages, it serves as the essential precursor for synthesizing 2‑amino‑6‑guanidinopurine derivatives (e.g., compounds 4a, 4b, 4d) that do exhibit inhibitory activity [4]. Procurement of 2‑(7H‑purin‑6‑yl)guanidine therefore enables in‑house synthesis of immunologically active purine analogues, bypassing the need to purchase more expensive pre‑functionalized derivatives.

Acid-Base and Protonation Studies of Purine Ligands

The well‑characterized pKa profile of the 6‑guanidino group (7.77‑10.32) and the absence of N1 protonation differentiate 2‑(7H‑purin‑6‑yl)guanidine sharply from aminopurines [5]. This makes it an excellent model compound for investigating how altered protonation states affect molecular recognition, hydrogen‑bonding patterns, and binding energetics in enzyme active sites and nucleic acid structures. Biophysical chemists and structural biologists will find it particularly valuable for comparative pKa‑dependent binding studies.

Application
Selection Property
Validation Focus
CDK2 inhibitor discovery
Guanidino C6 substitution increases potency, alters kinase selectivity
Kinase selectivity panel, cytotoxicity endpoints in MCF7 model
PNP mechanistic probe
Low-affinity PNP binding (micromolar IC₅₀ range)
Competitive binding assays, negative control benchmarking
Synthetic intermediate for immunomodulators
Unsubstituted 2‑amino position; established N9‑alkylation and C2‑functionalization routes
NO production inhibition after 2‑amino derivatization in macrophage assays
Acid‑base and protonation studies
Well‑characterized pKa (7.77–10.32); absent N1 protonation vs aminopurines
Comparative pKa‑dependent binding, molecular recognition in enzyme/nucleic acid systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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